molecular formula C20H19N5O B6538157 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171559-96-8

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6538157
CAS RN: 1171559-96-8
M. Wt: 345.4 g/mol
InChI Key: GDVLLZYNTZDYGK-UHFFFAOYSA-N
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Description

The compound “N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzodiazole ring, a phenyl ring, a pyrazole ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzodiazole and pyrazole rings, followed by the introduction of the phenyl and carboxamide groups . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole and pyrazole rings, along with the phenyl ring, would contribute to the compound’s aromaticity, while the carboxamide group would introduce polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, while the benzodiazole and pyrazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein or enzyme, thereby altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical reagent. Additionally, studies could be conducted to further understand its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-25-13(2)12-18(24-25)20(26)21-15-10-8-14(9-11-15)19-22-16-6-4-5-7-17(16)23-19/h4-12H,3H2,1-2H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLLZYNTZDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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